BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 4-Chloro-3,5-
difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

4-Chloro-3,5-difluorophenylacetic
Compound Name:

acid
CAS No.: 1000566-17-5
Cat. No.: B1432626

Get Quote

Physicochemical Profiling, Synthetic Utility, and
Analytical Standards[1][2]
Executive Summary

4-Chloro-3,5-difluorophenylacetic acid (CAS: 1000566-17-5) is a specialized fluorinated
building block used extensively in the synthesis of bioactive small molecules.[1][2][3] Its
structural core—a phenylacetic acid moiety substituted with a chlorine atom and two fluorine
atoms—imparts unique metabolic stability and lipophilic characteristics to drug candidates.[2]

[4]

This guide dissects the compound's molecular weight properties, which are critical for high-
resolution mass spectrometry (HRMS) validation, and outlines robust synthetic protocols for its
production and application.[1][2]

Molecular Weight & Isotopic Profiling
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In drug discovery, "molecular weight" is not a singular value but a profile essential for
stoichiometry and spectral identification.[1][2] For 4-Chloro-3,5-difluorophenylacetic acid, the
presence of Chlorine (Cl) creates a distinct isotopic signature.[1][2]

2.1 Quantitative Data

Property Value Unit Notes
Molecular Formula CsHsCIF20:2
Average Molecular Used for molarity
) 206.57 g/mol )
Weight calculations.[1][2]
) ) Based on 3°Cl
Monoisotopic Mass 205.9946 Da
(75.78%).[2]
Based on 3’Cl
Exact Mass (M+2) 207.9917 Da
(24.22%).[2]
Non-hydrogen atoms.
Heavy Atom Count 13

[2]13]15]

2.2 Mass Spectrometry Implications

The chlorine atom introduces a characteristic 3:1 intensity ratio between the molecular ion [M]
and the [M+2] isotope peak.[1][2]

e Primary lon (M-H)~: In negative electrospray ionization (ESI-), the parent peak appears at
m/z 204.99.[1][2]

 |sotope Confirmation: A secondary peak at m/z 206.99 with ~32% relative abundance
confirms the presence of a single chlorine atom, serving as a self-validating spectral
fingerprint during QC.[1][2]

Physicochemical Properties & Drug Design Utility

The substitution pattern (4-Cl, 3,5-F2) is not arbitrary; it is a strategic design element in
medicinal chemistry known as a "metabolic block."[1][2]
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Acidity (pKa): The electron-withdrawing nature of the halogens (Inductive effect: -1) stabilizes
the carboxylate anion, likely lowering the pKa to ~3.5-3.8 (compared to 4.3 for unsubstituted
phenylacetic acid).[1][2] This ensures the compound is fully ionized at physiological pH (7.4).

[2]

Lipophilicity (LogP): The halogens increase lipophilicity, facilitating membrane permeability.
[1][2] The 3,5-difluoro motif specifically modulates the quadrupole moment of the benzene
ring, enhancing binding affinity to protein pockets via multipolar interactions.[1]

Metabolic Stability: The C-F and C-CI bonds at the 3, 4, and 5 positions block common
P450-mediated oxidative metabolism (hydroxylation) sites, extending the half-life of derived
drugs.[1][2]

Synthetic Methodology

High-purity synthesis of 4-Chloro-3,5-difluorophenylacetic acid typically proceeds via the

homologation of the corresponding benzyl halide.[1][2] Below is a robust, scalable protocol.

4.1 Validated Synthetic Pathway (The "Nitrile Route")

This pathway is preferred for its reliability and avoidance of hazardous organometallic

intermediates.[2]

Precursor: 4-Chloro-3,5-difluorotoluene.[1][2]

Step 1: Radical Bromination. The toluene derivative is brominated at the benzylic position
using N-Bromosuccinimide (NBS) and a radical initiator (AIBN).[2]

Step 2: Cyanation. The benzyl bromide undergoes nucleophilic substitution with Sodium
Cyanide (NaCN) to form the phenylacetonitrile.[2]

Step 3: Hydrolysis. The nitrile is hydrolyzed under acidic conditions (H2SO4/AcOH) to yield
the carboxylic acid.[2]

4.2 Workflow Visualization

The following diagram illustrates the logical flow and reaction conditions for the synthesis.
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difluorotoluene Intermediate Intermediate difluorophenylacetic acid

Click to download full resolution via product page

Figure 1: Step-wise synthetic pathway from toluene precursor to final acid product.

Analytical Characterization Protocol

To ensure the integrity of the compound for research use, the following characterization
workflow is recommended.

5.1 Nuclear Magnetic Resonance (NMR)
¢ 'H NMR (400 MHz, DMSO-ds):

o 0125 (s, 1H, -COOH) — Broad singlet, exchangeable.[1][2]

o 0 7.35(d, 2H, Ar-H) — The aromatic protons are chemically equivalent due to symmetry.[1]
[2] The coupling constant J will reflect H-F coupling (J ~ 7-9 Hz).[2]

o 9 3.65 (s, 2H, -CH2-) — Benzylic protons appear as a singlet.[1][2]
e 19F NMR:

o Essential for verifying the 3,5-difluoro substitution.[1][2] Expect a singlet (or triplet if H-
decoupled) around & -110 to -115 ppm relative to CFCls.[1][2]

5.2 HPLC Purity Assessment
e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5um).[1][2]

o Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[2]
e Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[2]

» Acceptance Criteria: Purity > 98.0% area under the curve (AUC).[2]
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Handling and Safety
« Signal Word: Warning.

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[1][2]

o Storage: Store at room temperature (15-25°C) in a tightly sealed container. The compound is
stable but should be protected from moisture to prevent clumping.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1432626/docs#technical-guide-4-chloro-3-5-
difluorophenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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